

# Spectroscopic Characterization of 5-Trifluoromethoxybenzothiazole: A Technical Guide

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## Compound of Interest

Compound Name: 5-Trifluoromethoxybenzothiazole

CAS No.: 876500-74-2

Cat. No.: B6593958

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## Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **5-Trifluoromethoxybenzothiazole**, a compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document synthesizes data from analogous compounds—benzothiazole, 5-nitrobenzothiazole, and trifluoromethoxybenzene—to generate a reliable set of predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing a foundational understanding of the expected spectral characteristics of **5-Trifluoromethoxybenzothiazole**, thereby aiding in its identification, characterization, and quality control.

## Introduction

Benzothiazole and its derivatives are a cornerstone in heterocyclic chemistry, with a wide array of applications ranging from pharmaceuticals to industrial dyes.<sup>[1]</sup> The introduction of a

trifluoromethoxy (-OCF<sub>3</sub>) group into the benzothiazole scaffold at the 5-position is anticipated to significantly modulate its physicochemical and biological properties. The high electronegativity and lipophilicity of the -OCF<sub>3</sub> group can enhance metabolic stability and cell membrane permeability, making **5-Trifluoromethoxybenzothiazole** a promising scaffold for novel therapeutic agents.

Accurate and comprehensive spectroscopic characterization is paramount for the unambiguous identification and quality assessment of such novel compounds. This guide provides a detailed predictive analysis of the <sup>1</sup>H NMR, <sup>13</sup>C NMR, <sup>19</sup>F NMR, IR, and Mass Spectrometry data for **5-Trifluoromethoxybenzothiazole**. The predictions are grounded in the well-established spectral data of benzothiazole, the influence of a substituent at the 5-position as observed in 5-nitrobenzothiazole, and the characteristic spectral features of the trifluoromethoxy group derived from trifluoromethoxybenzene.

## Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **5-Trifluoromethoxybenzothiazole**.

### Table 1: Predicted NMR Data

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Assignment
<sup>1</sup> H NMR	~9.2	s	-	H-2
	~8.2	d	~2.0	H-4
	~8.0	d	~8.5	H-7
	~7.5	dd	~8.5, ~2.0	H-6
<sup>13</sup> C NMR	~155	s	-	C-2
	~152	s	-	C-7a
	~148	q	~2.0	C-5
	~135	s	-	C-3a
	~125	s	-	C-7
	~122	q	~257	-OCF <sub>3</sub>
	~120	s	-	C-6
	~118	s	-	C-4
<sup>19</sup> F NMR	~-58	s	-	-OCF <sub>3</sub>

**Table 2: Predicted IR Data**

Predicted Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~1610	Medium	C=N stretch (thiazole)
~1500, ~1450	Medium-Strong	Aromatic C=C stretch
~1280-1200	Strong	C-F stretch (asymmetric)
~1200-1100	Strong	C-O stretch (aryl ether)
~1100-1000	Strong	C-F stretch (symmetric)
~850-800	Strong	C-H out-of-plane bend
~700-650	Medium	C-S stretch

**Table 3: Predicted Mass Spectrometry Data**

m/z	Predicted Relative Intensity (%)	Assignment
219	100	[M] <sup>+</sup>
190	20-30	[M - CHO] <sup>+</sup> or [M - N] <sup>+</sup>
150	10-20	[M - CF <sub>3</sub> ] <sup>+</sup>
135	5-10	[Benzothiazole] <sup>+</sup> fragment
108	15-25	[C <sub>6</sub> H <sub>4</sub> S] <sup>+</sup>
69	5-15	[CF <sub>3</sub> ] <sup>+</sup>

## Detailed Spectroscopic Analysis and Rationale

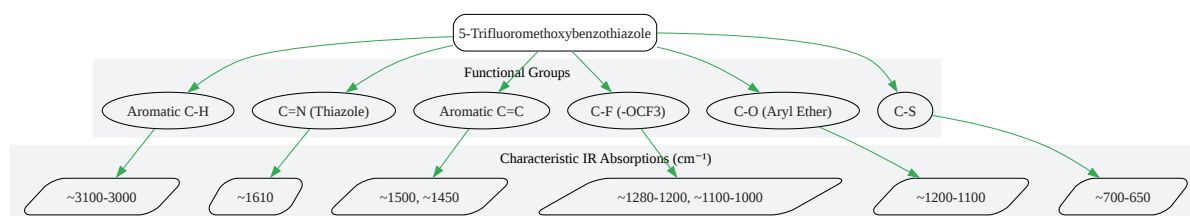
The following sections provide a detailed rationale for the predicted spectroscopic data, drawing comparisons with analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.

A sample of **5-Trifluoromethoxybenzothiazole** (5-10 mg) would be dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ , ~0.6 mL).<sup>[2]</sup>  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

#### Workflow for NMR Data Acquisition and Analysis



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Caption: Correlation between the functional groups in **5-Trifluoromethoxybenzothiazole** and their predicted IR absorption regions.

- **Aromatic C-H Stretch:** A medium intensity band is expected in the region of 3100-3000  $\text{cm}^{-1}$ , characteristic of C-H stretching in aromatic rings. <sup>[3]</sup>\* **C=N Stretch:** The carbon-nitrogen double bond in the thiazole ring is predicted to show a medium absorption band around 1610  $\text{cm}^{-1}$ . <sup>[1]</sup>\* **Aromatic C=C Stretch:** Two or more bands of medium to strong intensity are expected in the 1500-1450  $\text{cm}^{-1}$  region due to the carbon-carbon stretching vibrations within the benzene ring. <sup>[4]</sup>\* **C-F and C-O Stretches:** The trifluoromethoxy group will give rise to very strong and characteristic absorption bands. The asymmetric C-F stretching is expected between 1280-1200  $\text{cm}^{-1}$ , while the symmetric stretch is predicted in the 1100-1000  $\text{cm}^{-1}$

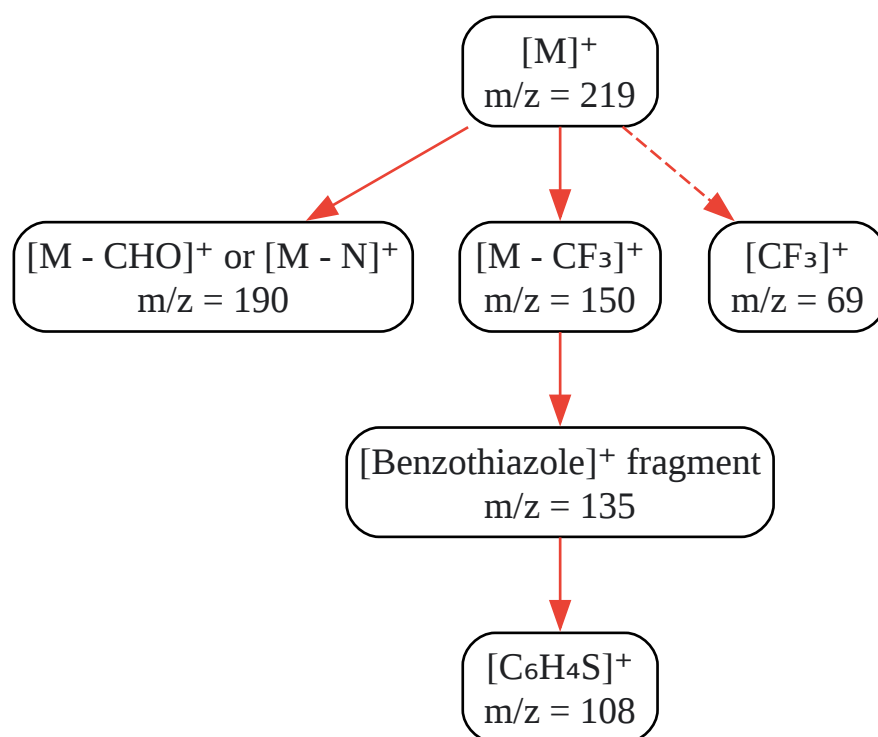
range. The aryl ether C-O stretching will also contribute a strong band in the 1200-1100  $\text{cm}^{-1}$  region. [5]\* C-S Stretch: The carbon-sulfur bond in the thiazole ring is expected to show a weak to medium absorption in the 700-650  $\text{cm}^{-1}$  range. [1]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

The mass spectrum of **5-Trifluoromethoxybenzothiazole** would typically be acquired using a mass spectrometer with electron ionization (EI) at 70 eV. [6]The sample would be introduced via a direct insertion probe or through a gas chromatograph.

Predicted Fragmentation Pathway



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Caption: A simplified predicted fragmentation pathway for **5-Trifluoromethoxybenzothiazole** under electron ionization.

- Molecular Ion Peak ( $[M]^+$ ): The molecular ion peak is expected to be the base peak at an  $m/z$  of 219, corresponding to the molecular weight of **5-Trifluoromethoxybenzothiazole**. The benzothiazole ring system is relatively stable, which should result in a prominent molecular ion. [7]\* Key Fragment Ions:
  - $m/z$  190: Loss of a CHO radical or a nitrogen atom from the molecular ion.
  - $m/z$  150: Loss of a trifluoromethyl radical ( $\bullet CF_3$ ) from the molecular ion.
  - $m/z$  135: This would correspond to the benzothiazole cation radical, formed by the loss of the trifluoromethoxy group.
  - $m/z$  108: A common fragment in the mass spectra of benzothiazoles, corresponding to the  $[C_6H_4S]^+$  ion. [6] \*  $m/z$  69: A peak corresponding to the  $[CF_3]^+$  cation.

## Conclusion

This technical guide has presented a detailed and well-reasoned prediction of the  $^1H$  NMR,  $^{13}C$  NMR,  $^{19}F$  NMR, IR, and Mass Spectrometry data for **5-Trifluoromethoxybenzothiazole**. By leveraging the known spectroscopic data of benzothiazole, 5-nitrobenzothiazole, and trifluoromethoxybenzene, a comprehensive spectral profile has been constructed. This information is intended to be a valuable tool for researchers in the synthesis, identification, and analysis of this and related compounds. While these predicted data await experimental verification, they provide a robust framework for the initial characterization of **5-Trifluoromethoxybenzothiazole** and will facilitate its future development in various scientific disciplines.

## References

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